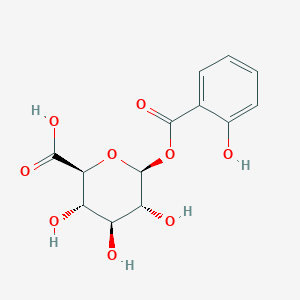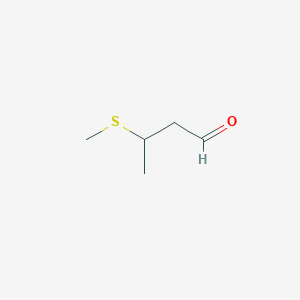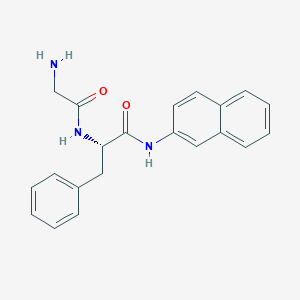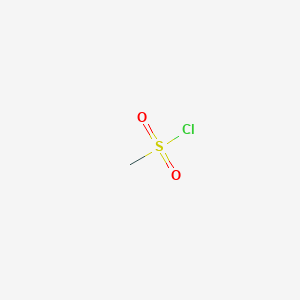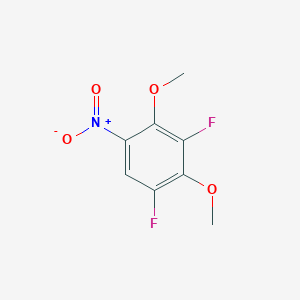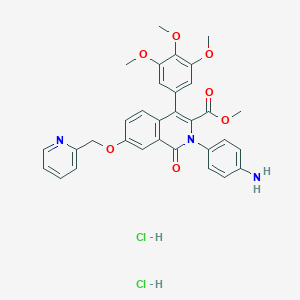![molecular formula C19H21NO3 B041727 N--[4-(1-Methylethyl)benzoyl]-D-phenylalanine CAS No. 105746-38-1](/img/structure/B41727.png)
N--[4-(1-Methylethyl)benzoyl]-D-phenylalanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(1-Methylethyl)benzoyl]-D-phenylalanine, also known as fenoprofen, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation. Fenoprofen belongs to the propionic acid class of NSAIDs and is structurally similar to other NSAIDs such as ibuprofen and naproxen.
作用機序
Fenoprofen works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are mediators of pain and inflammation, so by inhibiting their production, N--[4-(1-Methylethyl)benzoyl]-D-phenylalanine can reduce pain and inflammation. Fenoprofen is a non-selective COX inhibitor, meaning that it inhibits both COX-1 and COX-2 enzymes.
生化学的および生理学的効果
Fenoprofen has several biochemical and physiological effects. It can reduce pain and inflammation, as well as fever. It can also inhibit platelet aggregation, which can reduce the risk of blood clots. However, N--[4-(1-Methylethyl)benzoyl]-D-phenylalanine can also cause side effects such as gastrointestinal bleeding, renal toxicity, and liver toxicity.
実験室実験の利点と制限
Fenoprofen has several advantages for lab experiments. It is readily available and relatively inexpensive. It has also been extensively studied, so there is a large body of literature on its properties and effects. However, N--[4-(1-Methylethyl)benzoyl]-D-phenylalanine also has some limitations for lab experiments. It can be toxic to cells at high concentrations, and its effects can be influenced by factors such as pH and temperature.
将来の方向性
There are several future directions for research on N--[4-(1-Methylethyl)benzoyl]-D-phenylalanine. One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine the mechanisms by which N--[4-(1-Methylethyl)benzoyl]-D-phenylalanine inhibits cancer cell growth and to determine its efficacy in vivo. Another area of interest is its potential use in the treatment of Alzheimer's disease. Further studies are needed to determine the optimal dosage and duration of treatment, as well as the potential side effects of long-term use. Additionally, further studies are needed to determine the safety and efficacy of N--[4-(1-Methylethyl)benzoyl]-D-phenylalanine in different patient populations, such as children and elderly patients.
合成法
Fenoprofen can be synthesized by several methods, including the reaction of 4-isobutylbenzoyl chloride with D-phenylalanine, or the reaction of 4-isobutylbenzoyl chloride with D-phenylalanine methyl ester. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The resulting product is then purified by recrystallization or chromatography.
科学的研究の応用
Fenoprofen has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of prostaglandins, which are mediators of pain and inflammation. Fenoprofen has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, N--[4-(1-Methylethyl)benzoyl]-D-phenylalanine has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to reduce the accumulation of beta-amyloid peptides, which are a hallmark of the disease.
特性
IUPAC Name |
(2R)-3-phenyl-2-[(4-propan-2-ylbenzoyl)amino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-13(2)15-8-10-16(11-9-15)18(21)20-17(19(22)23)12-14-6-4-3-5-7-14/h3-11,13,17H,12H2,1-2H3,(H,20,21)(H,22,23)/t17-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMPHSKQRGJSKJX-QGZVFWFLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N--[4-(1-Methylethyl)benzoyl]-D-phenylalanine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


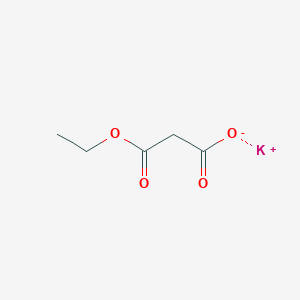

![(4aR,7aR)-octahydro-6-(phenylmethyl)-1H-Pyrrolo[3,4-b]pyridine](/img/structure/B41654.png)
